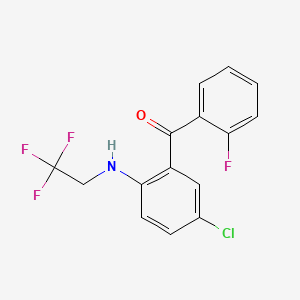

(5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone

Description

This compound is a fluorinated aromatic ketone derivative featuring a trifluoroethylamino substituent and a chlorinated phenyl group. Its structure combines electron-withdrawing groups (chloro, fluoro, and trifluoroethyl) with a ketone functional group, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No. |

50939-39-4 |

|---|---|

Molecular Formula |

C15H10ClF4NO |

Molecular Weight |

331.69 g/mol |

IUPAC Name |

[5-chloro-2-(2,2,2-trifluoroethylamino)phenyl]-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C15H10ClF4NO/c16-9-5-6-13(21-8-15(18,19)20)11(7-9)14(22)10-3-1-2-4-12(10)17/h1-7,21H,8H2 |

InChI Key |

VGNVFAXJHFXDAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-aminophenol with 2,2,2-trifluoroethylamine under controlled conditions to form the intermediate (5-chloro-2-((2,2,2-trifluoroethyl)amino)phenyl)amine. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Friedel-Crafts Acylation for Core Ketone Formation

The benzophenone core is synthesized via Friedel-Crafts acylation. In a patented method for analogous compounds (e.g., 2-amino-5-chloro-2'-fluorobenzophenone), o-fluoro-benzoyl chloride reacts with p-chloroaniline derivatives in the presence of ZnCl₂ as a catalyst at 100–350°C for 0.2–10 hours . This yields the ketone backbone with high regioselectivity .

Key Reaction Parameters

| Component | Role | Conditions |

|---|---|---|

| ZnCl₂ | Lewis acid catalyst | 100–350°C, anhydrous |

| o-fluoro-benzoyl chloride | Acylating agent | Excess stoichiometry |

| p-chloroaniline derivative | Nucleophile | High-temperature reflux |

Trifluoromethyl Group Stability

The CF₃ group is resistant to hydrolysis under acidic/basic conditions but participates in hydrogen-bonding interactions during crystallization . This stability allows its retention through multiple reaction steps.

Ketone Reactivity

The ketone group may undergo:

-

Reduction to secondary alcohols (e.g., using NaBH₄).

-

Nucleophilic addition (e.g., Grignard reagents).

-

Epoxidation in the presence of H₂O₂/MeCN , as demonstrated for trifluoroacetophenone derivatives .

Chromatographic Methods

Flash column chromatography (hexanes/ethyl acetate) is used to isolate intermediates, achieving ≥98% HPLC purity .

Crystallization

Modification A of analogous trifluoroethyl sulfinyl compounds crystallizes in a monoclinic system, characterized by X-ray diffraction peaks at 2θ = 12.4°, 15.7°, 16.0° .

Comparative Data for Purification

| Parameter | Prior Art | Optimized Method |

|---|---|---|

| Melting Point | 88–92°C | 94–97°C |

| HPLC Purity | ≤95% | ≥98% |

| Total Yield | 50% | 70% |

Stability and Degradation

The compound is susceptible to:

-

Photodegradation under UV light due to the aromatic ketone.

-

Oxidative cleavage of the amino group in strong oxidizing agents.

Stabilization is achieved via HCl salt formation, as seen in 35 .

Industrial-Scale Considerations

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to (5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone exhibit significant anticancer properties. The presence of halogenated phenyl groups can enhance lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with cellular targets.

- Case Study : In a study involving structurally related compounds, significant cytotoxic effects were observed against various cancer cell lines, including HT29 (colon cancer) and Jurkat T cells. The IC50 values for these compounds were notably low, indicating potent antitumor activity .

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |

| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

Antimicrobial Activity

The compound may also possess antimicrobial properties due to its structural features that allow interaction with microbial membranes or enzymes.

- Case Study : Similar compounds have been evaluated for their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, showing minimum inhibitory concentrations (MICs) as low as 0.22 - 0.25 μg/mL .

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

Drug Design and Development

The unique combination of functional groups in this compound suggests its potential as a lead compound in drug development.

- Research Focus : Ongoing studies are investigating the pharmacodynamics of this compound to understand its mechanisms of action better and optimize its structure for enhanced efficacy against specific diseases .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in medicinal chemistry.

- Potential areas of focus include:

- Binding affinity studies with specific receptors or enzymes.

- Evaluation of metabolic pathways to predict pharmacokinetics.

Mechanism of Action

The mechanism of action of (5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethylamino group can enhance binding affinity, while the chloro and fluoro groups can modulate the compound’s reactivity and stability . These interactions can lead to specific biological effects, making it a valuable compound in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

- 2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid (CAS: 1040198-59-1): This compound shares a 5-chloro-2-fluorophenyl moiety but replaces the ketone group with an acetic acid backbone and lacks the trifluoroethylamino substituent. Its bioactivity is linked to phenylglycine derivatives, which are studied for their roles in neurotransmitter modulation .

- However, thiophene fentanyl’s opioid activity contrasts sharply with the unknown pharmacological profile of the target compound .

- Ferroptosis-Inducing Compounds (FINs): Evidence highlights ferroptosis inducers as a class including both synthetic and natural compounds. The target compound’s fluorinated and chlorinated groups may enhance lipophilicity, a trait critical for FINs’ ability to penetrate cell membranes and disrupt redox homeostasis in cancer cells (e.g., oral squamous cell carcinoma, OSCC) .

Physicochemical and Pharmacokinetic Properties

However, general trends can be inferred:

- Metabolic Stability : Fluorine atoms may slow oxidative metabolism, as seen in fluorinated pharmaceuticals like fluoxetine or ciprofloxacin.

- Toxicity: Chlorinated aromatic compounds often exhibit higher toxicity due to bioaccumulation risks, as noted in studies of halogenated pesticides and industrial chemicals .

Bioactivity and Therapeutic Potential

- Anticancer Activity: Fluorinated ketones are explored for their ability to inhibit kinases or proteases. For example, compounds with similar halogen patterns have shown selective ferroptosis induction in OSCC cells, sparing normal tissues .

Biological Activity

(5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone, commonly referred to as a trifluoromethyl-substituted phenyl ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chlorinated phenyl ring and a trifluoroethyl amino group, which may enhance its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 331.69 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.405 g/cm³ |

| Boiling Point | 461.2 °C |

| Flash Point | 232.7 °C |

| LogP | 4.757 |

| Polar Surface Area (PSA) | 29.1 Ų |

The biological activity of this compound is largely attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies suggest that similar compounds with trifluoromethyl groups exhibit increased potency in inhibiting enzymes and receptors involved in critical pathways, such as neurotransmitter uptake and enzyme inhibition.

Antidepressant and Neuroprotective Effects

Research indicates that derivatives of compounds containing trifluoromethyl groups can significantly inhibit the uptake of serotonin (5-HT), suggesting potential antidepressant properties. For instance, the introduction of a trifluoromethyl group at specific positions on the phenolic ring has been shown to increase the potency for inhibiting serotonin uptake by up to six-fold compared to non-fluorinated analogs .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and a validated target in malaria treatment. In vitro studies have demonstrated that similar structures can effectively inhibit DHODH activity, leading to reduced proliferation of Plasmodium falciparum .

Case Studies and Research Findings

- Inhibition of Neurotransmitter Uptake :

- Antimalarial Activity :

- Structure-Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing (5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone, and what are critical intermediates?

- Methodology : The compound can be synthesized via sequential halogenation and amination reactions. A plausible route involves:

Chlorination : Introduce chlorine at the 5-position of a phenyl precursor (e.g., 2-fluorophenyl ketone derivatives, as seen in structurally similar compounds like 2-chloro-5-fluorobenzaldehyde ).

Trifluoroethylamination : React the chlorinated intermediate with 2,2,2-trifluoroethylamine under Buchwald-Hartwig conditions (Pd-catalyzed C–N coupling) .

- Key Considerations : Optimize reaction solvents (e.g., DMF or THF) and temperature (80–120°C) to minimize side reactions. Monitor intermediates using TLC or HPLC.

Q. How can the structure of this compound be rigorously characterized?

- Analytical Techniques :

- NMR Spectroscopy : Use , , and -NMR to confirm substitution patterns and trifluoroethyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ mode).

- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm regiochemistry, as demonstrated for related Schiff base complexes .

Q. What are the recommended protocols for determining physicochemical properties like solubility and thermal stability?

- Solubility : Perform gradient solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) at 25°C and 37°C.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points (cf. analogous compounds with mp 130–132°C for trifluoromethylated thiophenes ).

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the trifluoroethylamination step?

- Experimental Design :

- DoE Approach : Vary catalyst loading (e.g., Pd(OAc)), ligands (Xantphos), and base (CsCO) in a factorial design .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track amine consumption and adjust reaction time dynamically.

- Contradiction Resolution : If conflicting literature reports exist (e.g., solvent effects), prioritize reproducibility by replicating methods from peer-reviewed syntheses of halogenated ketones .

Q. What electronic effects dominate the reactivity of the trifluoroethylamino group in cross-coupling or catalytic applications?

- Mechanistic Probes :

- DFT Calculations : Model the electron-withdrawing effect of the CF group on the amine’s nucleophilicity and compare with experimental reactivity data.

- Comparative Studies : Synthesize analogs with varying electron-donating/withdrawing groups (e.g., methyl vs. nitro substituents) to isolate electronic contributions, as seen in pyrazole-carbonyl derivatives .

Q. How can discrepancies in reported biological activities of structurally related compounds be resolved?

- Data Reconciliation Framework :

Meta-Analysis : Systematically review literature on fluorophenyl ketones, categorizing results by assay type (e.g., enzyme inhibition vs. cellular uptake).

Standardized Assays : Re-test the compound under controlled conditions (e.g., fixed pH, temperature) to isolate variables causing contradictions .

Theoretical Alignment : Link findings to established mechanisms (e.g., fluorophenyl groups’ role in enhancing membrane permeability ).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.